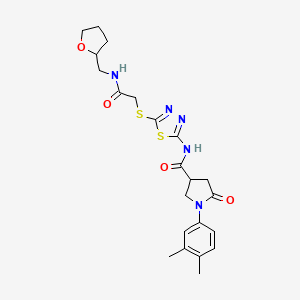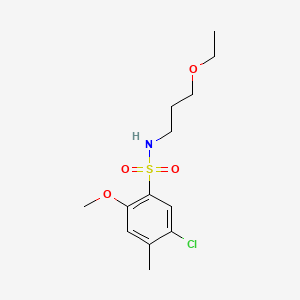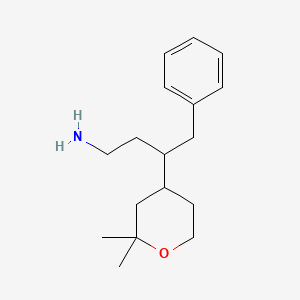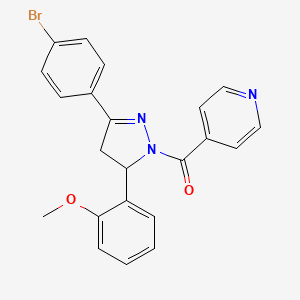![molecular formula C30H28N2O7 B2550785 N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide CAS No. 392251-33-1](/img/structure/B2550785.png)
N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on benzamide derivatives.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry. For instance, paper discusses the preparation of a series of benzamide derivatives with gastrokinetic activity. These compounds were synthesized by introducing various substituents at the N-4 position of the benzamide ring. Similarly, paper describes the directed ortho metalation of N-cumyl benzamide compounds, which is a method that could potentially be applied to the synthesis of the compound . The mild hydrolytic lability of the cumyl directed metalation groups (DMGs) suggests that they could be useful for the synthesis of complex benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an example of how the molecular structure, specifically the presence of chlorine substituents and the conformation of the thiazine ring, can influence the stability of the compound through intramolecular hydrogen bonds. The molecular conformation and stability of benzamide derivatives are often characterized by various spectroscopic and crystallographic techniques, which would also be relevant for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and interaction with biological targets. Paper discusses the synthesis of a benzamide compound and its reactivity, including the formation of intermolecular and intramolecular hydrogen bonds. These types of chemical interactions are important for the binding of benzamide derivatives to their targets and can influence their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Paper describes the synthesis and characterization of various benzamide derivatives, including their antibacterial and antifungal activities. The characterization involves spectroscopic methods such as IR, 1H, and 13C NMR, which are also applicable to the analysis of the physical and chemical properties of "this compound".
Relevant Case Studies
While the specific compound is not directly studied in the provided papers, the case studies within these papers offer insights into the potential biological activities and applications of benzamide derivatives. For example, the gastrokinetic activity of the compounds in paper and the antibacterial and antifungal activities in paper highlight the therapeutic potential of benzamide derivatives. These case studies can serve as a foundation for future research on the compound , guiding the exploration of its possible biological effects and therapeutic uses.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-35-23-13-15-27(37-3)25(17-23)31-29(33)19-5-9-21(10-6-19)39-22-11-7-20(8-12-22)30(34)32-26-18-24(36-2)14-16-28(26)38-4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWGEBEFHAVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2550702.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
![6-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2550706.png)

![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)




![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)